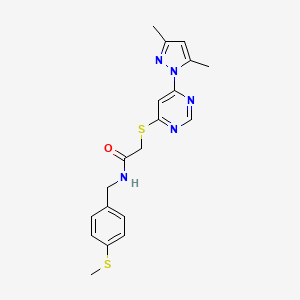![molecular formula C24H23N3O3 B2803303 7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 853891-02-8](/img/structure/B2803303.png)
7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would include the starting materials, the conditions under which the reactions are carried out, the yield of the product, and any by-products formed.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that may affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Selectivity
Research has demonstrated that certain benzoxazine derivatives show potent and selective inhibition activities against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms. These compounds, including variations of the benzoxazine core, have been studied for their potential in cancer therapy due to their ability to selectively inhibit DNA repair enzymes or signaling pathways involved in cell proliferation. For instance, compounds have been identified with significant inhibitory action against DNA-PK, showing potential for use in strategies to sensitize cancer cells to DNA damage-inducing therapies (Morrison et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory properties of benzoxazine derivatives. These compounds have shown high antimicrobial activity against various strains, including S. aureus, and have outperformed reference drugs in anti-inflammatory effects. Such findings highlight the potential of benzoxazine derivatives in developing new antimicrobial and anti-inflammatory agents. A study identified specific spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines with significant antimicrobial and anti-inflammatory properties, suggesting their utility in pharmaceutical applications (Mandzyuk et al., 2020).
Structural Characterization and Synthesis
The structural elucidation and synthesis of benzoxazine derivatives, including those with pyrazolo and pyridine subunits, have been a focus of research to understand their chemical properties and potential applications better. Studies have employed techniques such as X-ray powder diffraction to characterize the structures of these compounds, providing a foundation for further exploration of their biological activities and applications in drug development (Wang et al., 2017).
Safety And Hazards
This involves studying any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, further studies that could be carried out to understand it better, or modifications that could be made to improve its properties or efficacy.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less-known compound, some of this information may not be available. It’s always important to refer to the latest research and safety data.
Eigenschaften
IUPAC Name |
7-ethoxy-5-(4-methoxyphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-8-4-7-19-21-14-20(17-6-5-13-25-15-17)26-27(21)24(30-23(19)22)16-9-11-18(28-2)12-10-16/h4-13,15,21,24H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTKKIDETZOUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2803220.png)
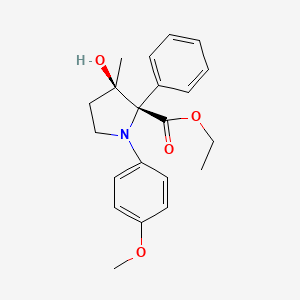
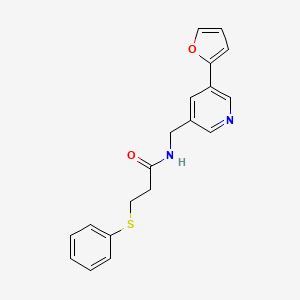
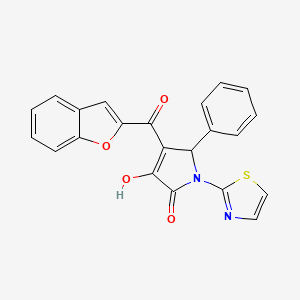
![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide](/img/structure/B2803228.png)

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)
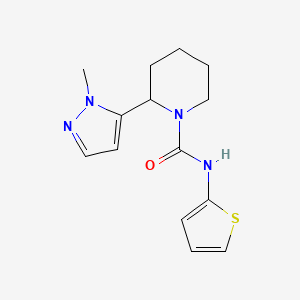
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
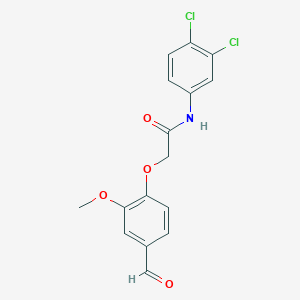
![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)

